N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide
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Description
N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C34H32N6O5S2 and its molecular weight is 668.79. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Potential
Research by Faheem (2018) explored the computational and pharmacological potential of novel derivatives, including pyrazole derivatives, for their capabilities in tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This study indicates the potential of such compounds, including those similar to the one inquired about, in medical research and drug development (Faheem, 2018).
Structural and Tautomerism Studies
Cornago et al. (2009) conducted studies on NH-pyrazoles, focusing on their structural aspects and tautomerism in solution and solid state. Such studies are crucial for understanding the chemical properties and reactivity of pyrazole-based compounds, which can be applied to the compound (Cornago et al., 2009).
Anti-inflammatory Activity
Sunder and Maleraju (2013) synthesized novel derivatives of pyrazole and evaluated their anti-inflammatory activity. This research highlights the therapeutic potential of pyrazole compounds in treating inflammation, suggesting possible applications for the compound (Sunder & Maleraju, 2013).
Photophysical and Chemosensor Applications
Khan (2020) explored the synthesis and photophysical properties of novel pyrazoline derivatives, demonstrating their application as fluorescent chemosensors for metal ion detection. Such research indicates the potential use of the compound in sensor technology and material sciences (Khan, 2020).
Properties
IUPAC Name |
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N6O5S2/c1-43-28-16-9-15-25(33(28)44-2)27-19-26(29-17-10-18-46-29)38-40(27)32(42)22-47-34-37-36-30(39(34)23-11-5-3-6-12-23)20-35-31(41)21-45-24-13-7-4-8-14-24/h3-18,27H,19-22H2,1-2H3,(H,35,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUBQKQFNHALJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)COC5=CC=CC=C5)C6=CC=CS6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N6O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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